Methoxyfenozide
Description
Historical Context of Ecdysteroid Agonists Development
The development of ecdysteroid agonists as insecticides represents a significant advancement in pest control chemistry. Ecdysteroids are steroid hormones that play a critical role in regulating molting and reproduction in arthropods. nih.govjst.go.jp The discovery of these natural hormones and their function paved the way for the synthesis of compounds that could interfere with this vital process. jst.go.jp
Discovery and Initial Characterization of Diacylhydrazine Insecticides
The class of diacylhydrazine insecticides, to which methoxyfenozide (B170004) belongs, was identified as potent non-steroidal agonists of ecdysteroid receptors in 1988. nih.govnih.govscielo.br This discovery marked a turning point, offering a new target for insecticide development distinct from existing neurotoxicants. Early research focused on characterizing the interaction of these synthetic compounds with the insect ecdysone (B1671078) receptor complex. nih.govresearchgate.net These initial diacylhydrazines demonstrated the potential for selective insecticidal activity. nih.govresearchgate.netnih.gov Tebufenozide (B1682728), for instance, was one of the earliest commercialized diacylhydrazines specifically targeting lepidopterans. nih.govdntb.gov.ua
Evolution of this compound (RH-2485) as a Potent Analogue
This compound, initially designated RH-2485, represents an evolution within the diacylhydrazine class. It was discovered in 1990 and commercially developed by Rohm-Haas (now Dow AgroSciences). plantgrowthhormones.compsu.edu Announced in 1996 and first sold in 1999, this compound was recognized as a particularly potent analogue against larval Lepidoptera. psu.edu It binds with very high affinity to the ecdysone receptor complex (EcR:USP) in lepidopteran insects, effectively mimicking the action of 20-hydroxyecdysone (B1671079). nih.govresearchgate.net This strong binding affinity contributes to its high insecticidal efficacy against a wide range of caterpillar pests. nih.govresearchgate.net Compared to earlier analogues like tebufenozide, this compound has shown higher activity against certain species, such as Spodoptera exigua. capes.gov.br
Role of this compound in Integrated Pest Management (IPM) Strategies
This compound's characteristics make it a valuable component of Integrated Pest Management (IPM) programs. scimplify.comatticusllc.comresearchgate.netepa.govwesternipm.org Its selective mode of action and favorable profile regarding non-target organisms align well with the principles of IPM, which aim to manage pests effectively while minimizing risks to human health, beneficial organisms, and the environment. scimplify.comwesternipm.org
Selective Action in Lepidopteran Pest Control
A key feature of this compound is its highly selective insecticidal activity, primarily targeting lepidopteran larvae (caterpillars). nih.govscimplify.comatticusllc.complantgrowthhormones.comepa.gov It functions by inducing a premature and incomplete molt in the larvae after ingestion, leading to cessation of feeding and eventual death. scimplify.comatticusllc.complantgrowthhormones.com This selective toxicity means it is highly effective against economically important lepidopteran pests across various crops, including vegetables, fruits, cotton, and ornamentals. scimplify.complantgrowthhormones.com Examples of targeted pests include species of Helicoverpa, Spodoptera, armyworms, and citrus leafminers. nih.govscimplify.com While primarily effective through gastric toxicity, it also exhibits some contact and ovicidal activity. researchgate.netplantgrowthhormones.com
Compatibility with Beneficial Arthropods and Natural Enemies
This compound is noted for its compatibility with many beneficial insects, mites, and pollinators, making it an ideal tool for IPM programs. scimplify.comatticusllc.comwesternipm.org Unlike broad-spectrum insecticides that can harm a wide range of non-target organisms, this compound's selective action minimizes its impact on natural enemies that help keep pest populations in check. scimplify.comwesternipm.orgchemicalwarehouse.com Studies have shown that this compound is gentle on beneficial insects like ladybird beetles and Trichogramma parasitoids. scimplify.combioone.orgnih.gov Laboratory tests have also demonstrated its compatibility with adult Eretmocerus mundus, Orius laevigatus, and Nesidiocoris tenuis, which are natural enemies of whiteflies and other pests. researchgate.net This compatibility allows for the integration of this compound into pest management programs that utilize biological control agents. scimplify.comnih.govnih.govoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWEPFNJXQPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032628 | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
161050-58-4 | |
| Record name | Methoxyfenozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHOXYFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Physiological Mechanisms of Action
Ecdysteroid Receptor Agonism
Methoxyfenozide's insecticidal activity stems from its function as a non-steroidal agonist of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). herts.ac.ukfao.orgnih.gov Unlike the natural hormone, This compound (B170004) induces a sustained and unregulated hormonal signal, leading to catastrophic disruptions in the insect's life cycle. youtube.comconfex.com
The high selectivity and potency of this compound against lepidopteran pests are attributed to its exceptionally high binding affinity for the ecdysone (B1671078) receptor complex. researchgate.net This complex is a heterodimer of two nuclear receptors: the ecdysone receptor (EcR) and the ultraspiracle protein (USP). nih.govnih.gov this compound binds to this EcR:USP complex, effectively activating it in the absence of the natural hormone 20E. nih.gov
Research has demonstrated the remarkable affinity of this compound for the lepidopteran receptor complex. For instance, in the Indian mealmoth (Plodia interpunctella), this compound exhibits a dissociation constant (Kd) of 0.5 nM, indicating very tight and specific binding. nih.govresearchgate.net This high affinity is a key factor in its potent insecticidal effects at low concentrations and explains its specificity for Lepidoptera. confex.comresearchgate.net
| Parameter | Species | Value |
| Binding Affinity (Kd) | Plodia interpunctella | 0.5 nM |
This compound functions as a structural and functional mimic of 20-hydroxyecdysone (20E). nih.govfao.orgplantgrowthhormones.com Upon ingestion by a larva, it binds to the ecdysone receptor, initiating the same downstream genetic cascades that are normally triggered by 20E to signal the start of a molt. epa.govnih.gov However, because this compound is not easily metabolized and provides a persistent signal, it forces the larva into a continuous molting state it is not physiologically prepared for. chemicalwarehouse.comnih.gov This action as a potent agonist, or mimic, of 20E is the foundational step leading to the compound's insecticidal effects. nih.govnih.gov
Induction of Developmental Abnormalities
By persistently activating the ecdysone receptor, this compound induces a range of lethal developmental abnormalities in susceptible larvae. epa.govresearchgate.net The unregulated hormonal signal disrupts the carefully timed sequence of events required for successful growth and metamorphosis. nih.govplantgrowthhormones.com
The most prominent effect of this compound is the induction of a premature and incomplete molt. chemicalwarehouse.comepa.gov Larvae that ingest the compound are forced to begin the molting process, known as apolysis (the separation of the old cuticle), regardless of their developmental stage. researchgate.net This precocious molt is developmentally lethal because the larva is not ready; it cannot form a healthy new epidermis or properly shed its old one. epa.govplantgrowthhormones.com This results in larvae that may have partially shed their skin or exhibit abnormal cuticle deposition, ultimately leading to their death. researchgate.net
A critical secondary effect of initiating a premature molt is the rapid cessation of feeding. epa.govfao.org Larval feeding typically stops within hours of ingesting this compound, as the insect's physiology is redirected toward the abortive molting process. epa.govresearchgate.net This halt in feeding prevents further damage to crops. epa.gov Although feeding ceases quickly, complete mortality of the affected larvae may take several days as the lethal effects of the incomplete molt progress. epa.govfao.org Affected larvae often become lethargic before dying. fao.org Studies on the fall armyworm, Spodoptera frugiperda, have shown that exposure to sublethal concentrations of this compound can still lead to significant progressive larval mortality before pupation. researchgate.netnih.gov
Stage-Specific Efficacy of this compound
Larvicidal Efficacy and Ingestion Requirement
The primary route of this compound's toxicity to larval stages is through ingestion. researchgate.net For the compound to be effective, it must be consumed by the larvae. researchgate.net Upon ingestion, this compound binds to the ecdysone receptor, initiating a premature and incomplete molt. researchgate.net This process swiftly inhibits feeding, often within hours of consumption, although the complete mortality of the larva may take several days. researchgate.net Affected larvae typically become lethargic and may exhibit discoloration or the formation of bands between segments. researchgate.net
The larvicidal efficacy of this compound has been quantified in various studies. For instance, in third-instar larvae of the beet armyworm, Spodoptera exigua, the LC50 (the concentration required to kill 50% of the test population) was determined to be 0.23 mg of active ingredient per kg of diet after 264 hours of exposure. researchgate.netnih.gov In another study on the fourth instar larvae of Spodoptera littoralis, the LC50 was found to be 0.071 ppm.
Larvicidal Efficacy of this compound on Spodoptera Species
| Species | Larval Instar | LC50 Value | Exposure Duration |
|---|---|---|---|
| Spodoptera exigua | Third | 0.23 mg/kg diet researchgate.netnih.gov | 264 hours researchgate.netnih.gov |
| Spodoptera littoralis | Fourth | 0.071 ppm | Not Specified |
Ovicidal Properties and Effects on Embryogenesis
This compound also demonstrates significant ovicidal properties, directly impacting egg viability and embryonic development. univ-soukahras.dz The application of this compound to eggs can lead to a dose-dependent reduction in hatchability. univ-soukahras.dz This is attributed to the compound's interference with the normal course of embryogenesis. univ-soukahras.dz
In studies on the mosquito Culex pipiens, freshly laid eggs treated with this compound showed a significant decrease in hatch rates. univ-soukahras.dz At the LC50 concentration (24.54 µg/L), a 13.44% reduction in egg hatchability was observed, while at the LC90 concentration (70.79 µg/L), the reduction was 46.99%. univ-soukahras.dzresearchgate.net Similar concentration-dependent inhibition of hatchability has been noted in Spodoptera littoralis. univ-soukahras.dz Furthermore, treatment can result in morphological changes to the eggshell and abnormal hatching patterns. univ-soukahras.dzresearchgate.net
Ovicidal Effect of this compound on Culex pipiens Egg Hatchability
| Treatment Concentration | % Reduction in Egg Hatchability |
|---|---|
| LC50 (24.54 µg/L) univ-soukahras.dzresearchgate.net | 13.44% univ-soukahras.dzresearchgate.net |
| LC90 (70.79 µg/L) univ-soukahras.dzresearchgate.net | 46.99% univ-soukahras.dzresearchgate.net |
Impact on Adult Reproductive Processes and Longevity
The effects of this compound can extend to the adult stage, even when exposure occurs during larval development, impacting reproductive capabilities and, in some cases, longevity.
In the case of the beet armyworm, Spodoptera exigua, ingestion of this compound by adults led to a significant reduction in the longevity of males. nih.gov Specifically, male longevity was reduced by 1.1 and 1.5 days at concentrations of 75 and 150 mg/liter, respectively. nih.gov However, in studies on the fall armyworm, Spodoptera frugiperda, where larvae were treated, no significant effect on the longevity of the resulting adults was observed. nih.govscielo.br
Fecundity, or the number of eggs laid, can also be negatively affected. In S. exigua, fecundity decreased by over 60% at 72 and 96 hours post-treatment. nih.gov Conversely, studies on S. frugiperda that emerged from treated larvae showed no significant impact on their fecundity. nih.govscielo.br
While fecundity might not always be reduced, fertility, measured as the percentage of eggs that hatch, is often significantly impacted. nih.gov In S. exigua, even when the number of eggs laid was not reduced, the hatch rate was significantly lower in adults that had been exposed to this compound as larvae. researchgate.net This reduction in fertility is linked to biochemical changes within the eggs. nih.gov In S. exigua eggs from treated adults, there were notable alterations in carbohydrate, protein, and lipid content. nih.gov
Biochemical Changes in Spodoptera exigua Eggs After this compound Treatment
| Biochemical Component | Time After Treatment | Observation |
|---|---|---|
| Carbohydrates | 72 and 96 hours | Increased by approximately 1.5 and 2-fold, respectively. nih.gov |
| Proteins | 72 and 96 hours | Reduced by approximately 2.5 and 3-fold, respectively. nih.gov |
| Lipids | 48 and 96 hours | Decreased by approximately 1.6-fold. nih.gov |
These findings highlight the multifaceted impact of this compound, which not only acts as a potent larvicide but also disrupts reproductive success through its ovicidal action and sublethal effects on adult fertility.
Efficacy and Pest Control Research
Spectrum of Target Lepidopteran Pests
Methoxyfenozide (B170004) exhibits broad-spectrum activity against numerous lepidopteran species. nih.gov Its effectiveness has been confirmed through field trials and extensive use on a wide range of agricultural and horticultural crops, including vegetables, fruits, nuts, cotton, and corn. xerces.orgherts.ac.uk
Control of Key Agricultural Pests (e.g., Spodoptera littoralis, Helicoverpa armigera, Cydia pomonella)
Research has highlighted the effectiveness of this compound against several key agricultural lepidopteran pests. Studies on the cotton leafworm, Spodoptera littoralis, have shown that this compound can induce incomplete and lethal molts in larvae. ekb.eg Laboratory studies indicated that this compound caused significant mortality in both 2nd and 4th instar larvae of S. littoralis. arc.sci.eg Sublethal concentrations of this compound have also been shown to negatively impact the reproductive organs and reduce fecundity and hatchability in S. littoralis. ekb.eg
Against Helicoverpa armigera, particularly in cotton, this compound has shown good efficacy, including against populations that have developed resistance to other chemical insecticide families. tandfonline.comtandfonline.com Laboratory tests with H. armigera larvae (L2 and L5 instars) treated topically with this compound resulted in high rates of morbidity or mortality within 24 hours. tandfonline.comtandfonline.com Field experiments in cotton demonstrated a significant suppression of H. armigera larvae in treated plots, leading to a substantial increase in cotton yield compared to untreated areas. tandfonline.comtandfonline.com Sublethal concentrations of this compound have also been shown to reduce growth rate and the efficiency of food conversion in H. armigera larvae. researchgate.net
For the codling moth, Cydia pomonella, this compound has demonstrated both larvicidal and ovicidal properties. nih.govresearchgate.net Studies have investigated the efficacy of this compound applied at different timings relative to egg deposition and larval development. nih.govresearchgate.net this compound has been found to be effective against C. pomonella larvae hatching from eggs and has shown residual activity for at least 28 days after application in field residual activity bioassays. wsu.edubioone.orgnih.govresearchgate.net Research also indicates that this compound can reduce the fecundity of female codling moths and increase the percentage of sterile eggs in treated males. nih.govresearchgate.netresearchgate.net While effective, achieving control below the economic damage threshold in orchards with very high initial C. pomonella populations may require further research and optimized strategies. tandfonline.comtandfonline.com
Other agricultural pests targeted by this compound include the summer fruit tortrix moth (Adoxophyes orana), winter moth (Operophtera brumata), tomato looper (Chrysodeixes chalcites), navel orangeworm (Amyelois transitella), oriental fruit moth (Grapholita molesta), and obliquebanded leafroller (Choristoneura rosaceana). nih.govresearchgate.netoup.com
Efficacy Against Stored-Product Insect Pests
This compound has shown potential for the control of certain stored-product insect pests, particularly those in the order Coleoptera, despite its primary target being Lepidoptera. Laboratory studies evaluated the residual efficacy of this compound on treated grain commodities (maize, oat, rice, and wheat) against last instar larvae of Oryzaephilus surinamensis, Tribolium castaneum, and Trogoderma granarium. dergipark.org.trdergipark.org.trresearchgate.net At a concentration of 4 mg kg⁻¹, adult emergence from exposed larvae was significantly reduced, remaining below 36% after 12 weeks on all tested commodities. dergipark.org.trdergipark.org.tr this compound generally exhibited higher efficacy on oats and wheat compared to maize and rice against O. surinamensis and T. castaneum. dergipark.org.trdergipark.org.tr For T. granarium, efficacy was highest on wheat. dergipark.org.trdergipark.org.tr These results suggest that this compound has potential for residual control of these stored-product beetles. dergipark.org.trdergipark.org.tr
Application Methodologies and Field Efficacy
The effectiveness of this compound in the field is influenced by application methodologies and timing.
Foliar and Broadcast Spray Applications
This compound is commonly applied as a foliar spray. herts.ac.uk Its activity is primarily expressed through ingestion by the target larvae. epa.gov Therefore, applications must ensure uniform and thorough coverage of the plant surfaces where larvae feed. epa.gov Higher water volume and increased spray pressure can generally improve coverage. epa.gov this compound, once dry, demonstrates good resistance to wash-off, although heavy rainfall or overhead irrigation can reduce efficacy and residual activity. epa.gov The addition of agricultural adjuvants may enhance initial spray deposits, redistribution, and weatherability. epa.gov Studies have also explored the use of novel delivery systems, such as biopolymeric nanoparticles, to potentially improve the efficacy and residual activity of foliar applications. nih.govnih.gov
Timing of Application for Optimized Pest Control
The timing of this compound application is crucial for optimizing pest control, as its activity relies on larval ingestion. epa.gov For cryptic (internal) feeding larvae, applications should ideally be made just prior to egg hatch, before larvae bore into plant tissues. epa.gov For foliar or surface feeding larvae, applications can be made while active feeding is occurring. epa.gov Applying this compound to early larval instars is generally recommended to minimize feeding damage. epa.gov Consulting local experts or the Cooperative Extension Service to determine appropriate threshold levels and application timing based on pest monitoring is advised for best results. epa.gov Reapplication may be necessary to protect new foliage growth, rapidly expanding fruit, or in cases of extended pest infestations, with the interval depending on crop growth rate, pest generation time, and infestation duration. epa.gov For specific pests like codling moth, applications timed just before egg deposition, at peak egg laying, or at the black head capsule stage of the embryo have shown effectiveness. nih.govresearchgate.net
Residual Efficacy in Field Conditions
This compound exhibits residual efficacy in field conditions, providing control over a period after application. Studies on codling moth and oriental fruit moth in apple systems have shown that this compound can exhibit residual activity for at least 28 days after application, effectively reducing larval entries. bioone.orgnih.govresearchgate.net Residue levels on fruit declined over time, with the most rapid decline occurring within the first 14 days. bioone.orgnih.gov Factors such as leaf and fruit expansion can influence residual activity through growth dilution. bioone.orgnih.gov In stored grain commodities, this compound demonstrated residual efficacy against tested beetle species for at least 12 weeks under laboratory conditions. dergipark.org.trdergipark.org.tr this compound's rainfastness also contributes to its consistent efficacy in the field. researchgate.net
Synergistic Effects of this compound in Mixtures
The use of insecticide mixtures is a common strategy in pest management to enhance efficacy, broaden the pest spectrum, and manage the development of insecticide resistance. Research has explored the synergistic effects of combining this compound with other insecticides. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.
Studies have shown that insecticidal compositions containing this compound and other active ingredients can exhibit obvious synergism, leading to improved control efficiency against various injurious insects google.com. This synergistic effect can allow for reduced insecticide use amounts in practical applications, potentially lowering residues on crops and reducing environmental pollution google.comgoogle.com.
Combination with Other Insecticides (e.g., Spinetoram, Cyantraniliprole)
Combinations of this compound with other insecticides, such as Spinetoram and Cyantraniliprole, have been investigated for their synergistic potential against key lepidopteran pests.
Research indicates that a mixture of Spinetoram and this compound can provide synergistic activity against lepidopteran pests, including the rice striped stem borer (Chilo suppressalis) google.comgoogle.com. Studies evaluating premix formulations of Spinetoram and this compound have demonstrated notable efficacy against dual podborers in crops like Red gram arccjournals.com. For instance, a premix combination of Spinetoram 6% and this compound 30% showed superior performance with reduced pest incidence in field investigations arccjournals.com. The synergistic effect between Spinetoram and this compound highlights their potential for use in integrated pest management strategies arccjournals.com.
Laboratory studies have also investigated the toxicity of this compound/Spinetoram mixtures on susceptible and this compound-selected strains of Spodoptera littoralis. A potentiation effect was observed in both strains, suggesting that the mixture is effective against this compound-resistant S. littoralis strains researchgate.net. This potentiation is likely due to the mixture's negative effect on detoxification enzymes like monooxygenases and esterases researchgate.net.
Combinations involving this compound and Cyantraniliprole have also shown synergistic effects against various injurious insects, including those found on rice and vegetables google.com. Indoor and outdoor experiments have demonstrated obvious synergism with this compound-Cyantraniliprole compositions, proving good control effects on pests such as Chilo suppressalis walker, Tryporyza incertulas, rice leaf roller, and plant hopper on paddy rice, as well as Prodenia litura, beet armyworm, diamondback moth, cabbage caterpillar, aphid, whitefly, thrips, and flea beetle on vegetables google.com. The weight ratio of this compound to Cyantraniliprole in these compositions can influence the degree of synergism, with ratios in a certain range showing synergistic function google.com.
While sequential feeding of this compound with certain nucleopolyhedroviruses resulted in additive mortality in Spodoptera exigua, sequential feeding with Cyantraniliprole also resulted in additive mortality unavarra.es.
Delaying Insecticide Resistance Development
The use of insecticide mixtures, particularly those combining compounds with different modes of action, is a key strategy for delaying the development of insecticide resistance in pest populations google.comcroplife.org.au. This compound's distinct mode of action as an ecdysone (B1671078) receptor agonist makes it a valuable component in resistance management programs when combined with insecticides from other classes herts.ac.uknih.govnih.govcroplife.org.au.
Combining this compound with insecticides like Cyantraniliprole, which has a different mechanism of action (ryanodine receptor modulator) wikipedia.orgherts.ac.uknih.gov, can help delay the generation of pest resistance to insecticides google.com. By targeting different physiological pathways in the insect, the likelihood of a pest population developing simultaneous resistance to both compounds is reduced.
Research has shown that in areas where resistance to certain insecticide classes (e.g., organophosphate, nereistoxin, macrolide antibiotic, and diamide (B1670390) insecticides) has been observed in pests like Chilo suppressalis, insecticides like Spinetoram and this compound, which exhibited no resistance, should be used rationally and in rotation to delay resistance development nih.gov.
Furthermore, studies on Helicoverpa armigera have suggested a negative cross-resistance between indoxacarb (B177179) and this compound, meaning that populations resistant to indoxacarb may be susceptible to this compound, and vice versa mdpi.com. This indicates that this compound can be a promising insecticide to delay indoxacarb resistance in the field through rotation or potentially in mixtures mdpi.com.
While resistance to this compound has been reported in some pest populations under selection pressure researchgate.netnih.govlsu.edu, the use of mixtures with synergism can potentially help manage resistance by allowing for lower effective doses of each component google.comgoogle.com. The potentiation effect observed with this compound/Spinetoram mixtures on this compound-resistant Spodoptera littoralis strains suggests their utility in managing existing resistance researchgate.net.
Data Table: Synergistic Effects in this compound Mixtures
| Mixture Components | Target Pest(s) | Observed Effect | Notes | Source |
| This compound + Cyantraniliprole | Chilo suppressalis walker, Tryporyza incertulas, rice leaf roller, plant hopper, Prodenia litura, beet armyworm, diamondback moth, cabbage caterpillar, aphid, whitefly, thrips, flea beetle | Synergism | Demonstrated in indoor and outdoor experiments; effective against various pests on rice and vegetables. google.com | google.com |
| This compound + Spinetoram | Lepidopteran pests (including rice striped stem borer), dual podborers (Cajanus cajan), Spodoptera littoralis | Synergism/Potentiation | Synergistic activity shown against lepidopteran pests and rice striped stem borer; potentiation observed in susceptible and resistant S. littoralis strains. google.comgoogle.comarccjournals.comresearchgate.net | google.comgoogle.comarccjournals.comresearchgate.net |
Data Table: this compound and Resistance Management
| Insecticide Combination/Strategy | Target Pest(s) | Outcome Related to Resistance | Source |
| This compound + Cyantraniliprole (Mixture) | Various injurious insects | Helps delay the generation of pest resistance due to different modes of action. google.com | google.com |
| This compound (Rotation) | Chilo suppressalis | Recommended for rational use and rotation with other insecticides (like Spinetoram) to delay resistance development where resistance to other classes exists. nih.gov | nih.gov |
| This compound vs. Indoxacarb | Helicoverpa armigera | Suggested negative cross-resistance, indicating potential for this compound to delay indoxacarb resistance through rotation or mixtures. mdpi.com | mdpi.com |
| This compound + Spinetoram (Mixture) | This compound-resistant Spodoptera littoralis | Effective against resistant strains due to potentiation effect, suggesting utility in managing existing resistance. researchgate.net | researchgate.net |
Insecticide Resistance and Management Strategies
Mechanisms of Methoxyfenozide (B170004) Resistance Development
Insects have evolved various mechanisms to counteract the effects of this compound. These primarily involve metabolic detoxification and alterations at the target site.
Role of Detoxification Enzymes (e.g., Monooxygenases, Esterases)
Enhanced metabolism of this compound by detoxification enzymes is a primary mechanism of resistance. Studies have implicated two major enzyme families: cytochrome P450 monooxygenases and esterases.
In a laboratory-selected resistant strain of the cotton leafworm, Spodoptera littoralis, monooxygenase activity was found to be 2.1 times higher than in a susceptible strain. researchgate.netnih.gov The use of piperonyl butoxide (PBO), an inhibitor of monooxygenases, significantly increased the toxicity of this compound in the resistant strain, confirming the role of these enzymes in detoxification. researchgate.netnih.gov Similarly, in a this compound-selected strain of the housefly, Musca domestica, enhanced detoxification by cytochrome P450-dependent monooxygenases was identified as a major resistance mechanism. frontiersin.org
Research on the lacewing, Chrysoperla carnea, has also demonstrated the involvement of both cytochrome P450-dependent monooxygenases and esterases in this compound resistance. nih.gov The use of synergists PBO and S,S,S-tributyl phosphorotrithioate (DEF), an esterase inhibitor, pointed to the role of these enzymes in detoxifying the insecticide. nih.gov In the armyworm, Spodoptera litura, monooxygenases were also identified as the key players in this compound resistance, with a high synergistic ratio observed with PBO. nih.gov
Table 1: Role of Detoxification Enzymes in this compound Resistance
| Insect Species | Enzyme(s) Implicated | Key Findings |
| Spodoptera littoralis | Monooxygenases | 2.1-fold higher activity in resistant strain; significant synergism with PBO. researchgate.netnih.gov |
| Musca domestica | Cytochrome P450-dependent monooxygenases | Major mechanism of resistance. frontiersin.org |
| Chrysoperla carnea | Cytochrome P450-dependent monooxygenases, Esterases | Synergism with both PBO and DEF confirmed their roles. nih.gov |
| Spodoptera litura | Monooxygenases | High synergistic ratio with PBO. nih.gov |
Target-Site Mutations (e.g., Ecdysteroid Signaling Location)
This compound acts as an agonist of the ecdysone (B1671078) receptor (EcR), a key component of the ecdysteroid signaling pathway that regulates insect molting. scilit.com Alterations in this target site can lead to resistance.
While specific amino acid substitutions in the ecdysone receptor that confer resistance to this compound in field populations have not been extensively documented, research indicates that changes in the ecdysteroid signaling pathway are a likely resistance mechanism. In resistant Drosophila melanogaster S2 cells, the ecdysone receptor (EcR/USP) complex was found to be inactive in the presence of this compound. nih.govnih.gov The functionality of this complex could be restored by introducing a wild-type Drosophila EcR plasmid, suggesting a modification in the receptor of the resistant cells. nih.govnih.gov
Genetic Basis of Resistance
The development of resistance to this compound is a heritable trait, and understanding its genetic basis is essential for predicting and managing its evolution in pest populations.
Inheritance Patterns (e.g., Autosomal, Incompletely Dominant, Polygenic)
Genetic studies have revealed common inheritance patterns for this compound resistance across different insect species. In the lacewing, Chrysoperla carnea, resistance to this compound is inherited as an autosomal and incompletely dominant trait. nih.gov Further analysis suggested that the resistance is polygenic, meaning it is controlled by multiple genes. nih.gov
Similarly, in the housefly, Musca domestica, resistance to this compound is also autosomal. frontiersin.org Reciprocal crosses between resistant and susceptible strains indicated a completely dominant mode of inheritance. frontiersin.org Backcross experiments with the parental strains pointed towards a polygenic basis for the resistance. frontiersin.org
Table 2: Inheritance Patterns of this compound Resistance
| Insect Species | Inheritance Pattern |
| Chrysoperla carnea | Autosomal, Incompletely Dominant, Polygenic. nih.gov |
| Musca domestica | Autosomal, Completely Dominant, Polygenic. frontiersin.org |
Realized Heritability of Resistance
Realized heritability (h²) is a measure of the proportion of phenotypic variation in a trait that is due to genetic factors and can be passed on to the next generation. It provides an estimate of the potential for a population to develop resistance under selection pressure.
In Chrysoperla carnea, the realized heritability of this compound resistance was found to be high, with an h² value of 0.62. nih.gov This high value suggests that this species has a significant natural potential to acquire resistance to this compound. nih.gov In contrast, a study on Musca domestica reported a lower estimated realized heritability of 0.07 for this compound resistance. frontiersin.org The differences in realized heritability between species can influence the rate at which resistance develops in field populations.
Cross-Resistance Dynamics
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. Understanding cross-resistance patterns is critical for designing effective insecticide rotation programs.
Studies have shown varied cross-resistance dynamics for this compound. A this compound-selected strain of Spodoptera litura did not exhibit cross-resistance to several other insecticides, including profenofos, spinosad, fipronil (B1672679), lufenuron, methomyl, or thiodicarb. nih.gov However, a high level of cross-resistance to deltamethrin (B41696) and abamectin (B1664291) was observed in another this compound-resistant strain of S. litura. nih.gov
In the housefly, Musca domestica, a strain resistant to this compound showed very low cross-resistance to fipronil and chlorpyrifos (B1668852) and no cross-resistance to spinosad and bifenthrin. mdpi.com Similarly, a this compound-selected strain of Chrysoperla carnea did not show significant cross-resistance to acetamiprid, profenofos, and lambda-cyhalothrin. nih.gov The obliquebanded leafroller, Choristoneura rosaceana, also showed little cross-resistance between this compound and tebufenozide (B1682728). nih.gov
Table 3: Cross-Resistance Dynamics of this compound
| Insect Species | Cross-Resistance Observed | No/Low Cross-Resistance Observed |
| Spodoptera litura | Deltamethrin, Abamectin. nih.gov | Profenofos, Spinosad, Fipronil, Lufenuron, Methomyl, Thiodicarb. nih.gov |
| Musca domestica | - | Fipronil (low), Chlorpyrifos (low), Spinosad, Bifenthrin. mdpi.com |
| Chrysoperla carnea | - | Acetamiprid, Profenofos, Lambda-cyhalothrin. nih.gov |
| Choristoneura rosaceana | - | Tebufenozide (low). nih.gov |
Impact on Efficacy of Other Insecticide Classes
The unique mode of action of this compound, which mimics the insect molting hormone, suggests that cross-resistance with other insecticides is not likely. cotton.org However, laboratory studies and field observations have yielded mixed results regarding cross-resistance in this compound-resistant pest populations.
Research has shown varying patterns of cross-resistance to other insecticides in this compound-selected strains. For instance, a housefly strain (Musca domestica L.) selected with this compound for 30 generations developed a high resistance ratio of 160.99 but showed very low cross-resistance to cyromazine, fipronil, and chlorpyrifos, and no cross-resistance to spinosad and bifenthrin. nih.govresearchgate.net Similarly, a this compound-selected strain of the predator Chrysoperla carnea exhibited no cross-resistance to acetamiprid, lambda-cyhalothrin, and profenofos. nih.gov Studies on Spodoptera litura also indicated no cross-resistance to insecticides such as profenofos, spinosad, fipronil, lufenuron, methomyl, or thiodicarb. researchgate.netnih.gov
Conversely, a laboratory-selected strain of the South American tomato pinworm, Tuta absoluta, with a 2352-fold resistance to this compound, demonstrated significant cross-resistance to tebufenozide (another diacylhydrazine), cartap (B107815) hydrochloride, deltamethrin, abamectin, lufenuron, and indoxacarb (B177179). proquest.com Interestingly, this same strain showed negative cross-resistance, or increased susceptibility, to spinetoram. proquest.com The table below summarizes the cross-resistance patterns observed in different insect species.
| Species | Insecticide Class | Insecticide | Cross-Resistance Level | Source |
|---|---|---|---|---|
| Musca domestica (Housefly) | Insect Growth Regulator | Cyromazine | Very Low | nih.gov |
| Musca domestica (Housefly) | Phenylpyrazole | Fipronil | Very Low | nih.gov |
| Musca domestica (Housefly) | Organophosphate | Chlorpyrifos | Very Low | nih.gov |
| Musca domestica (Housefly) | Spinosyn | Spinosad | None | nih.gov |
| Musca domestica (Housefly) | Pyrethroid | Bifenthrin | None | nih.gov |
| Chrysoperla carnea | Neonicotinoid | Acetamiprid | None | nih.gov |
| Chrysoperla carnea | Pyrethroid | Lambda-cyhalothrin | None | nih.gov |
| Chrysoperla carnea | Organophosphate | Profenofos | None | nih.gov |
| Tuta absoluta | Diacylhydrazine | Tebufenozide | Significant (656-fold) | proquest.com |
| Tuta absoluta | Nereistoxin analogue | Cartap hydrochloride | Significant (10.68-fold) | proquest.com |
| Tuta absoluta | Pyrethroid | Deltamethrin | Significant (4.70-fold) | proquest.com |
| Tuta absoluta | Avermectin | Abamectin | Significant (2.65-fold) | proquest.com |
| Tuta absoluta | Benzoylurea | Lufenuron | Significant (2.22-fold) | proquest.com |
| Tuta absoluta | Oxadiazine | Indoxacarb | Significant (1.92-fold) | proquest.com |
| Tuta absoluta | Spinosyn | Spinetoram | Negative (0.32-fold) | proquest.com |
| Spodoptera litura | Various | Profenofos, spinosad, fipronil, lufenuron, methomyl, thiodicarb | None | researchgate.netnih.gov |
The use of synergists can also impact the efficacy of this compound. In a this compound-selected strain of Spodoptera littoralis, piperonyl butoxide (PBO) produced a 3.33-fold synergism, indicating the involvement of monooxygenases in resistance. nih.gov Furthermore, mixtures of this compound with other insecticides, such as spinetoram, have shown synergistic or potentiation effects, which can be a valuable tool in managing resistant populations. nih.govresearchgate.net Formulated mixtures with abamectin, emamectin (B195283) benzoate, and deltamethrin are also available, suggesting these combinations are effective. plantgrowthhormones.com
Resistance Management Programs
To delay the development of insecticide resistance, comprehensive resistance management programs are essential. epa.gov this compound belongs to the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 18. epa.gov Resistance management strategies aim to minimize the selection pressure for resistance to any single mode of action. croplife.org.au Key components of such programs include the rotation of insecticides with different modes of action, the use of tank mixtures, and the integration of non-chemical control methods as part of a broader Integrated Pest Management (IPM) strategy. epa.govepa.gov
Rotation and Mixture Strategies for Sustainable Use
Rotation and mixture strategies are fundamental to the sustainable use of this compound and the prevention of resistance.
Rotation: The core principle of rotation is to avoid exposing consecutive generations of a pest to insecticides with the same mode of action. croplife.org.auufl.edu For this compound (Group 18), this involves rotating its use with effective insecticides from different IRAC groups. epa.gov A common approach is the use of a "window" strategy, where a specific mode of action is used for a defined period (a "window"), followed by a switch to a different mode of action for the next window. croplife.org.au For example, after a maximum of two consecutive applications of this compound, it is recommended to rotate to a different, effective class of insecticide for at least the next two applications. epa.gov
Mixtures: Tank-mixing this compound with an effective insecticide from a different mode of action group is another recommended strategy. epa.gov This approach can enhance control and delay resistance, especially if the two components have similar periods of residual activity. epa.gov However, it is crucial not to rely on the same mixture repeatedly for the same pest population. epa.govepa.gov The individual components of a mixture should be used at their registered rates and be effective against the target pest. epa.gov Mixtures with insecticides that have the same mode of action are not recommended for resistance management. epa.gov Studies have highlighted effective mixtures, such as this compound with spinetoram, which showed a potentiation effect in both susceptible and resistant strains of S. littoralis. researchgate.net
Monitoring and Risk Assessment of Resistance Development
Effective resistance management relies on diligent monitoring and risk assessment to detect changes in pest susceptibility early.
Monitoring: Resistance monitoring typically involves collecting pest populations from the field and assessing their susceptibility to this compound in laboratory bioassays. researchgate.netoup.com A common method is to determine the lethal concentration (LC₅₀) of the field population and compare it to that of a known susceptible laboratory strain. The resistance ratio (RR), calculated by dividing the LC₅₀ of the field strain by the LC₅₀ of the susceptible strain, provides a quantitative measure of resistance. mdpi.com For example, monitoring of beet armyworm (Spodoptera exigua) in Mexico found one population with a 13-fold resistance to this compound. researchgate.net In Egypt, field populations of the fall armyworm (Spodoptera frugiperda) showed no resistance (RR < 2-fold) to this compound. mdpi.com Biochemical assays that measure the activity of detoxification enzymes, such as cytochrome P450-dependent monooxygenases and esterases, can also be used to monitor for metabolic resistance mechanisms. nih.govmdpi.com
Risk Assessment: Risk assessment aims to predict the likelihood of resistance development under continuous selection pressure. This can be done through laboratory selection experiments where a pest population is selected with an insecticide for multiple generations. nih.govnih.gov By calculating the realized heritability (h²) of resistance, scientists can estimate how quickly resistance may develop in the field. nih.gov For instance, a 24-generation selection of the housefly (M. domestica) with this compound resulted in a 915-fold increase in the LC₅₀ compared to a susceptible strain, with a realized heritability of 0.17. nih.gov Projections from this study indicated that at a 50-95% selection intensity, it would take 5-13 generations for a tenfold increase in the LC₅₀. nih.gov A similar assessment on the non-target predator Chrysoperla carnea found a high realized heritability of 0.62, suggesting a potential for rapid resistance development under selection pressure. nih.gov
The following table presents data from various resistance monitoring and risk assessment studies.
| Species | Study Type | Key Finding | Source |
|---|---|---|---|
| Spodoptera exigua (Beet Armyworm) | Field Monitoring | LC₅₀ values for third instars ranged from 0.601–3.83 µg/ml; one population showed 13-fold resistance. | researchgate.netoup.com |
| Musca domestica (Housefly) | Risk Assessment (Lab Selection) | 915-fold resistance increase after 24 generations; Realized heritability (h²) = 0.17. | nih.gov |
| Chrysoperla carnea (Green Lacewing) | Risk Assessment (Lab Selection) | 3531.67-fold resistance after 15 generations; Realized heritability (h²) = 0.62. | nih.gov |
| Spodoptera frugiperda (Fall Armyworm) | Field Monitoring | No resistance detected in two Egyptian field populations (RR < 2-fold). | mdpi.com |
Environmental Fate and Ecotoxicological Research
Environmental Degradation Pathways and Persistence
Methoxyfenozide (B170004) demonstrates resistance to degradation via several environmental pathways, contributing to its persistence in different matrices. regulations.govregulations.gov
Hydrolytic Stability in Aqueous Solutions
This compound is stable to hydrolysis across a range of environmental pH levels. Studies have shown it to be stable in sterile buffer solutions at pH 5, 7, and 9 over a 30-day period. nih.govfao.orgmade-in-china.comgoogle.comfao.orgkoreascience.kr Calculated half-life values under these conditions were reported to be long, ranging from approximately 587 to 1600 days depending on the pH. fao.orgfao.orgkoreascience.kr This indicates that hydrolysis is not a significant degradation pathway for this compound in water. nih.govpublications.gc.ca
Aerobic Soil Metabolism and Persistence in Soil Systems
This compound is very persistent in soil under aerobic conditions. fao.orgpublications.gc.caregulations.govfao.orgkoreascience.krpublications.gc.ca Studies on the aerobic degradation of radiolabelled this compound in various soil types over a one-year period have shown that a significant percentage of the applied dose remains after this time, typically between 59% and 75%. fao.orgfao.orgkoreascience.kr Calculated first-order half-lives for aerobic soil metabolism range from 336 to 1100 days, depending on the specific soil characteristics. fao.orgregulations.govepa.govregulations.govfao.org Field dissipation studies have also indicated that this compound is persistent in soil, with half-lives ranging from 92 to 327 days, and can accumulate with consecutive use. regulations.govpublications.gc.ca
The major degradation pathway in soil involves incorporation into soil natural products, such as humic and fulvic acids. fao.orgfao.org Minor degradation pathways include oxidation of a methyl substituent on one of the rings to a carboxylic acid, followed by mineralization to carbon dioxide. fao.orgfao.org
Degradation in Water and Sediment
This compound is persistent in water and sediment. publications.gc.ca While stable to hydrolysis and relatively resistant to photolysis in sterile water, some degradation can occur in natural water bodies, likely facilitated by photosensitizers. nih.govapvma.gov.aupublications.gc.capublications.gc.ca A photolytic half-life in pond water of 77 days has been reported under irradiation. nih.govapvma.gov.au In anaerobic aquatic metabolism studies in sediment/water systems, degradation was slow, with reported half-lives of several hundred days. apvma.gov.aupublications.gc.ca These studies indicate that this compound partitions significantly to the sediment. apvma.gov.au
Incorporation into Soil Natural Products
A significant degradation pathway for this compound in soil is its incorporation into soil natural products, primarily humic and fulvic acids, and to a lesser extent, humins. fao.orgfao.org This process accounts for a notable portion of the applied this compound over time. fao.orgfao.org
Mobility and Potential for Environmental Contamination
This compound is characterized as mobile to moderately mobile in soil, which, combined with its persistence, contributes to its potential for movement within the environment. herts.ac.ukregulations.govregulations.govepa.govpublications.gc.caregulations.gov
Leaching Potential to Groundwater
Due to its persistence and moderate mobility, this compound has the potential to leach through the soil profile and potentially reach groundwater. herts.ac.ukregulations.govregulations.govepa.govpublications.gc.caregulations.gov Studies have shown that this compound can be detected at depths up to 36 inches in soil under field conditions, providing evidence of leaching. regulations.govpublications.gc.ca The potential for groundwater contamination is considered, particularly in areas with permeable soils and shallow water tables. apvma.gov.aupublications.gc.ca
Data on the mobility of this compound is often presented using parameters like the organic carbon partition coefficient (Koc) and the soil partition coefficient (Kd). Reported Koc values range from 219 to 922 mL/goc, and Kd values range from 1.1 to 6.2 mL/g, indicating moderate adsorption to soil organic matter and varying mobility depending on soil type. regulations.govregulations.govpublications.gc.ca
Environmental Fate Parameters of this compound
| Parameter | Value | Description | Source |
| Water Solubility (20-25°C) | < 1 mg/L to 3.3 mg/L | Low solubility | nih.govmade-in-china.comgoogle.com |
| Vapor Pressure (25°C) | 2.0 x 10⁻⁸ torr to 3.5 x 10⁻¹¹ mm Hg | Not likely to volatilize | nih.govregulations.gov |
| Henry's Law Constant (Calculated) | 1.62 x 10⁻⁹ atm·m³/mole to 3.8 x 10⁻¹² atm·m³/mole | Not likely to volatilize from water | nih.govregulations.govregulations.gov |
| log Kow | 3.70 - 3.72 | Hydrophobic | nih.govregulations.govepa.govregulations.gov |
| Hydrolysis Half-life (pH 5-9) | Stable, > 30 days (587 - 1600+ days) | Stable to hydrolysis | nih.govfao.orgmade-in-china.comgoogle.comfao.orgkoreascience.kr |
| Aqueous Photolysis Half-life | 77 days (natural water, irradiated) | Moderately persistent to persistent | nih.govregulations.govapvma.gov.au |
| Aerobic Soil Metabolism Half-life | 336 - 1100 days | Very Persistent | fao.orgregulations.govepa.govregulations.govfao.orgkoreascience.kr |
| Anaerobic Aquatic Metabolism Half-life | 654 days | Persistent | apvma.gov.aupublications.gc.ca |
| Koc (mL/goc) | 219 - 922 | Mobile to Moderately Mobile | regulations.govregulations.govpublications.gc.ca |
| Kd (mL/g) | 1.1 - 6.2 | Mobile to Moderately Mobile | regulations.govregulations.gov |
Aerobic Soil Metabolism Half-lives
| Soil Type | Half-life (days) | Source |
| Sand | 327 | regulations.gov |
| Loamy Sand | 139, 151 | regulations.gov |
| Loam | 92 | regulations.gov |
| Various | 340 - 1100 | fao.orgfao.org |
| Various | 336 - 1100 | epa.govregulations.govkoreascience.kr |
Soil Mobility Parameters (Koc and Kd)
| Soil Type | Koc (mL/goc) | Kd (mL/g) | Source |
| Loam | 267 | 4.2 | publications.gc.ca |
| Loamy Sand | 922, 678 | 1.1, 1.2 | regulations.govpublications.gc.ca |
| Sandy Loam | 219 - 330.6 | 6.2 | regulations.govpublications.gc.ca |
| Silt Loam | 314.1 - 365 | 3.8 | publications.gc.ca |
| Silty Clay | 318.4 | - | publications.gc.ca |
| Various | 219 - 922 | 1.1 - 6.2 | regulations.govregulations.gov |
Runoff and Erosion Potential
This compound is considered persistent in soil and moderately mobile. regulations.govepa.govregulations.gov Its physical and chemical properties suggest a potential to move off the site of application through leaching, erosion, and runoff, potentially accumulating in aquatic systems. regulations.govepa.govregulations.gov Under certain conditions, this compound may have a high potential for runoff into surface water, primarily via dissolution in runoff water, for several months post-application. epa.gov While laboratory studies indicate this potential, a monitoring study showed no apparent accumulation of this compound in sediment and water at monitoring sites under the tested conditions. regulations.govepa.gov
Effects on Non-Target Organisms and Ecosystems
This compound is designed to target lepidopteran larvae due to its specific mode of action. regulations.govregulations.gov Research has investigated its impact on a range of non-target organisms. regulations.govnih.govpublications.gc.caconicet.gov.arnih.govekb.eg
Impact on Beneficial Arthropods (e.g., Predators, Parasitoids, Pollinators)
Due to its selectivity for the lepidopteran ecdysteroid receptor, this compound is generally considered to have a low impact on many beneficial arthropods, including pollinators, arthropod predators, and insect parasitoids. researchgate.netnih.govregulations.govekb.egapvma.gov.au This makes it suitable for Integrated Pest Management (IPM) strategies. regulations.govekb.egapvma.gov.au Studies have shown low mortality in non-target arthropods following exposure to this compound formulations, and it has not been observed to affect the reproduction or development of tested species like the predator Deraeocoris brevis or the parasitoid Hyposoter didymator. conicet.gov.ar It has been classified as harmless to the parasitic wasp Aphidius colemani shortly after treatment, although mortality increased after a longer period. conicet.gov.ar
However, there is some uncertainty regarding the potential effects on larval stages of other insects, as the ecdysone (B1671078) agonist activity may not be limited solely to Lepidoptera. regulations.govapvma.gov.au While field studies on honey bee brood development and colony survival have not indicated adverse effects, a laboratory study raised concerns about the sensitivity of larval honey bees to acute exposure. epa.gov Screening-level risk estimates for honey bee larvae have exceeded levels of concern, although refined estimates based on measured residue levels in pollen/nectar were below the concern level. epa.gov
A field experiment comparing this compound and cypermethrin (B145020) found that this compound resulted in a significantly lower number of dead arthropods, including predators, herbivores, and parasitoids, suggesting a narrower activity spectrum than cypermethrin. conicet.gov.ar
Toxicity to Aquatic Species (e.g., Fish, Daphnids, Chironomids)
This compound is considered relatively more toxic to aquatic species compared to birds and honeybees. herts.ac.ukmade-in-china.com Acute exposures have caused immobilization in daphnids. publications.gc.ca Chronic exposures have resulted in adverse effects in both daphnids and chironomids, with chironomids being the most sensitive organism tested. regulations.govpublications.gc.ca
The greatest toxicity reported to any aquatic species was to the midge Chironomus riparius. apvma.gov.au Studies indicated No Observed Effect Concentrations (NOECs) for emergence rate of adult midges ranging from 6.5 to 10 µg ai/L and corresponding EC50 values of 14 to 24 µg ai/L. apvma.gov.au The toxicity to midge larvae (chironomids) may be attributed to the potential for this compound's ecdysone agonist activity to extend to Diptera species. apvma.gov.au
For freshwater fish, the toxicity appears limited by the solubility of this compound in water (3.3 mg a.i./L), and at this concentration, no adverse effects were observed following acute exposure. regulations.govepa.gov However, toxicity data show effects on survival in freshwater fish exposed to this compound. regulations.gov this compound is classified as moderately toxic to freshwater fish and estuarine/marine fish, and as very highly toxic to freshwater invertebrates on an acute exposure basis. regulations.gov
Bioconcentration data with fish and invertebrates indicate that the compound does not bioconcentrate appreciably and depurates relatively quickly. regulations.govepa.gov
Here is a summary of this compound toxicity to aquatic invertebrates: usda.gov
| Test Duration/Species | LC50/EC50 (mg/L) | NOEC/LOEC (mg/L) |
| Acute Tests | ||
| 48-hour EC50 Daphnia magna | 3.7 | 1.7/NR |
| 96-hour LC50 Mysid Shrimp | 1.3 | 0.68/NR |
| 96-hour LC50 Eastern Oyster | 1.2 | 0.40/NR |
| 5-day LC50 Chironomus tentans | 0.62 | NR/NR |
| 10-day LC50 Aedes aegypti | 12.85 | NR/NR |
| 10-day LC50 Culex quinquefasciatus | 3.12 | NR/NR |
| 10-day LC50 Anopheles gambiae | 2.75 | NR/NR |
| Chronic Tests | ||
| 21-day LC50 Daphnia magna (life cycle) | NR | 0.20/0.39 |
| 28-day LC50 Chironomus sp. | NR | 0.0063/0.012 |
| 21-day Culex quinquefasciatus | 0.21 | NR/NR |
| 37-day Mysid Shrimp (life cycle) | NR | 0.025/0.051 |
NR = Not reported
Effects on Earthworms
This compound is considered to have low risk to earthworms. apvma.gov.au Laboratory studies indicate that this compound had no significant effect on earthworm survival at concentrations up to 1213 mg a.i./kg dw substrate, classifying it as non-toxic to earthworms at these levels. publications.gc.ca It is unlikely to cause harm to earthworms in soil reached by spraying, run-off, or leaching. apvma.gov.au
Potential for Effects on Microcosm Algae and Macrophytes
Toxicity to algae and aquatic plants is not expected from the mode of action of this compound, as it is an insect ecdysone mimic. apvma.gov.au A microcosm study indicated no adverse effects on blue-green or green algae or macrophytes at test concentrations peaking at 206 µg ai/L. apvma.gov.au Available data suggest that this compound risk to terrestrial and aquatic plants is likely to be low. regulations.govepa.gov
Absence of Reported Plant Damage
Field experience has shown no phytotoxicity to a wide range of crops, and such toxicity is not expected given the insecticide's mode of action. apvma.gov.au
Metabolic Studies and Residue Analysis
Metabolism in Organisms
Metabolic studies in different organisms, including insects, mammals, and poultry, reveal the pathways and extent of methoxyfenozide (B170004) transformation.
Metabolism in Insects
In insects, this compound acts by binding to the ecdysone (B1671078) receptor complex nih.govresearchgate.netherts.ac.uk. While its primary mode of action is as a molting accelerator, studies on insect metabolism, particularly in resistant strains, indicate the involvement of detoxification enzymes. For instance, in a greenhouse-selected strain of the beet armyworm (Spodoptera exigua) that developed resistance to this compound, increased monooxygenase (MO) activity was observed compared to a susceptible strain researchgate.netnih.gov. This suggests that enhanced oxidative metabolism mediated by monooxygenases can contribute to reduced susceptibility in insects researchgate.netnih.gov. Additionally, a higher rate of excretion was noted in the resistant strain of Spodoptera exigua, leading to a more rapid clearance of the insecticide from the insect body researchgate.net.
Metabolism in Mammals (e.g., Rats, Goats)
Studies in mammals, such as rats and goats, show that this compound is absorbed, distributed, and metabolized apvma.gov.aufao.orgfederalregister.govfederalregister.gov. In rats, orally administered 14C-methoxyfenozide was rapidly absorbed and extensively metabolized, with the majority of the dose excreted within 48 hours, primarily in the feces (86-97%) and to a lesser extent in the urine (5-13%) federalregister.govfederalregister.govgovinfo.gov. An enterohepatic circulation was also observed federalregister.govfederalregister.gov. The primary metabolic pathways in rats involve O-demethylation of the methoxy (B1213986) group on the A-ring to form the corresponding phenol (B47542) (RH-117,236), and oxidative hydroxylation of the methyl groups on the B-ring, followed by conjugation with glucuronic acid federalregister.govfederalregister.govgovinfo.gov. Over 30 metabolites were identified in rat urine, feces, and bile, with 26 being characterized govinfo.gov. Less than 5% of the administered dose underwent cleavage at the amide bridge govinfo.gov.
In lactating goats, oral administration of radiolabelled this compound resulted in low levels in milk, blood, and other tissues apvma.gov.aufao.org. The parent compound was the major component in fat, muscle, and milk apvma.gov.aufao.org. In liver and kidney, the glucuronide conjugate of the A-ring phenol (RH-141,518) was a significant metabolite, representing a substantial proportion of the total radioactive residue fao.orgfao.org. The distribution of this compound between fat and muscle in goats indicates it is fat-soluble, with concentrations in fat approximately 10 times higher than in muscle fao.org.
The metabolites found in rats were qualitatively similar to those observed in goats and hens fao.org.
Metabolism in Poultry (e.g., Hens)
In laying hens orally dosed with radiolabelled this compound, residues were highest in the liver and lowest in muscle fao.org. Total radioactive residues ranged from 0.005-0.10 mg/kg in eggs, 0.28-1.57 mg/kg in liver, 0.009-0.027 mg/kg in dark muscle, 0.007-0.014 mg/kg in light muscle, 0.042-0.072 mg/kg in fat, and 0.042-0.052 mg/kg in skin with fat fao.org. Total recovery of the administered dose ranged from 84% to 93% fao.org. Similar to goats, the parent compound was the most significant component in fat and skin apvma.gov.aufao.org. In liver, kidney, and eggs, the glucuronide of the A-ring phenol was a major metabolite, accounting for a significant proportion of the total radioactive residues (30% in eggs, 20% in hen liver, and 36% in hen kidney) fao.org. The parent residue in these tissues was around 10% of the metabolite level fao.org. The distribution of this compound in poultry tissues also suggests fat solubility, with concentrations in fat about 3-8 times higher than in muscle fao.org.
Residue Levels and Dissipation in Crops
Studies on this compound residues in crops focus on the levels present at harvest and how these residues decline over time.
Terminal Residues in Treated Crops
Terminal residues of this compound in treated crops vary depending on the crop type, application rate, number of applications, and the time between the last application and harvest (pre-harvest interval, PHI) fao.org. Studies have been conducted on various crops, including cotton, apples, grapes, rice, Chinese cabbage, litchi, longan, spinach, cauliflower, and tea fao.orgfao.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net.
In cotton, 21 days after two applications of radiolabelled this compound, total radioactive residues in hulled kernels ranged from 0.054 to 0.072 mg/kg, and in hulls and lint from 0.089 to 0.162 mg/kg fao.org. Calculated residues in whole cotton seed ranged from 0.080 to 0.11 mg/kg fao.org. In Chinese cabbage, residual concentrations ranged from 0.02 to 1.33 mg/kg in crops collected in different seasons mdpi.com. For litchi and longan, initial levels ranged from 2.21–2.86 mg/kg and 0.83–0.95 mg/kg, respectively, after foliage treatment researchgate.net. After 7 days, terminal residues were 0.78–2.61 mg/kg for litchi and 0.02–1.01 mg/kg for longan researchgate.net. In spinach, terminal residues of this compound were investigated under field conditions mdpi.com. Foliage of crops like beans, beets, peas, and radishes showed higher residue levels compared to their roots or pods researchgate.netfao.org.
Analytical methods for determining this compound residues in plant matrices typically involve extraction and analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers good sensitivity and specificity fao.orgresearchgate.netfao.org. The limit of quantitation (LOQ) for this compound in various plant commodities generally ranges from 0.01 to 0.07 mg/kg fao.orgresearchgate.netfao.org.
Dissipation Kinetics in Plant Matrices
The dissipation of this compound residues in plant matrices follows first-order kinetics, meaning the rate of decline is proportional to the concentration of the residue researchgate.netmdpi.comdergipark.org.tr. The half-life (DT50), the time it takes for the residue concentration to decrease by half, varies depending on the crop and environmental conditions, particularly temperature mdpi.comresearchgate.net.
In Chinese cabbage, half-lives of this compound ranged from 1.20 to 11.8 days across different sampling seasons, with higher temperatures correlating with faster dissipation rates mdpi.comresearchgate.net. Studies on spinach showed half-lives ranging from 1.1 to 3.0 days under different planting conditions mdpi.com. In litchi and longan, half-lives were reported as 5.1–5.3 days and 5.3–5.7 days, respectively researchgate.net. Previous studies have reported half-lives of 2.5–3.5 days in cauliflower and 1.2 days in tea mdpi.comresearchgate.net. The dissipation rate on longan was observed to be higher than on litchi researchgate.net.
Environmental factors, such as temperature, significantly influence the degradation rate of this compound in plants mdpi.comresearchgate.net. Higher temperatures generally lead to faster dissipation mdpi.comresearchgate.net.
Data Table: Examples of this compound Half-Lives in Various Crops
| Crop | Half-life (days) | Conditions/Notes | Source |
| Chinese Cabbage | 1.20 – 11.8 | Varied by season (temperature) | mdpi.comresearchgate.net |
| Spinach | 1.1 – 3.0 | Open field and greenhouse | mdpi.com |
| Litchi | 5.1 – 5.3 | Foliage treatment | researchgate.net |
| Longan | 5.3 – 5.7 | Foliage treatment | researchgate.net |
| Cauliflower | 2.5 – 3.5 | Previous studies | mdpi.comresearchgate.net |
| Tea | 1.2 | Previous studies | mdpi.comresearchgate.net |
Residue Accumulation in Rotational Crops
Studies have been conducted to assess the potential for this compound residues to accumulate in crops planted after a treated crop (rotational crops). A confined accumulation study in rotational crops based on US EPA Guidelines was conducted outdoors on a sandy loam soil. apvma.gov.au This study indicated that uptake of radioactive residues was evident in all three crops tested, with the amount decreasing as the time interval between the last application and planting increased. apvma.gov.au Extensive metabolism of this compound was observed in these plants, but the identified metabolites still retained the dibenzoylhydrazide structure. apvma.gov.au Investigators concluded that this compound was translocated from the soil and metabolized by the plants. apvma.gov.au
Field accumulation studies in rotational crops have also been conducted at multiple locations. fao.org In one such study, five applications of this compound 80WP were made to a leaf lettuce cover crop, which was then harvested and removed. fao.org Rotational crops, including leafy vegetables (mustard greens), fruiting vegetables (tomatoes), cucurbits (cucumbers), roots and tubers (turnips), cereal grain (wheat), legumes (soybeans), and bulb vegetables (green onions), were planted 7 to 10 days after the last application. fao.org
For enforcement purposes, the tolerance definition for rotated crops includes the parent compound only in high-moisture crops, and the combined residues of the parent and specific metabolites (RH-151,055; RH-152,072; and RH-117,236) in low-moisture crops. regulations.gov Metabolites RH-152,067, RH-131,157, and RH-152,071 are also considered in risk assessments. regulations.gov
Analytical Methodologies for Residue Detection
The determination of this compound residues in various matrices is crucial for monitoring environmental fate and ensuring food safety. Numerous analytical methods have been developed and validated for this purpose. fao.orgfao.orgfao.org These methods are typically based on chromatographic techniques, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being commonly employed. fao.orgfao.orgresearchgate.netresearchgate.netacs.orgnih.govnih.govnju.edu.cnnih.govacs.org
Analytical methods used in supervised trials have been fully validated, with reported recovery values generally falling within acceptable ranges. fao.orgfao.orgfao.org
Liquid Chromatography (HPLC, UPLC-MS/MS)
Liquid chromatography, particularly HPLC and UPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), is a primary technique for separating and quantifying this compound residues. fao.orgfao.orgresearchgate.netresearchgate.netacs.orgnih.govnih.govnju.edu.cnnih.govacs.org LC-MS/MS has become a preferred method due to its high specificity and sensitivity for quantifying this compound in food and environmental samples. researchgate.net
HPLC with UV detection has also been used for this compound analysis. researchgate.netnih.govnih.govkoreascience.krepa.govpublications.gc.ca For instance, an HPLC method utilizing a C18 column and a mobile phase of acetonitrile (B52724):water was developed for the quantitative determination of this compound in untreated well water with UV detection at 240 nm. epa.gov
UPLC-MS/MS has been employed for the simultaneous determination of diacylhydrazine insecticide residues, including this compound, in fruits and vegetables, often utilizing Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) procedures for sample preparation. researchgate.netnih.gov
Purification Techniques (e.g., Liquid-Liquid Extraction, Florisil Gel Filtration)
Sample purification is an essential step in residue analysis to remove interfering substances from the matrix before chromatographic analysis. Common purification techniques for this compound include liquid-liquid extraction (LLE) and Florisil gel filtration. researchgate.netresearchgate.netnih.govnih.govkoreascience.krkoreascience.kr
In a method for determining this compound in water and soil, purification was achieved through liquid-liquid extraction and partitioning followed by Florisil gel filtration. researchgate.netnih.govnih.govkoreascience.kr Another approach involves extraction with acetonitrile and water partition, followed by cleanup using Florisil gel filtration. researchgate.net Solid phase extraction (SPE) is also widely used for sample cleanup in this compound analysis. fao.orgfao.orgnju.edu.cn Methods may involve extraction with acidic methanol (B129727) and purification using hexane (B92381) and methylene (B1212753) chloride liquid-liquid partition, followed by cleanup on Florisil or C-18 cartridges. fao.org Some methods utilize SPE plates, such as Strata-X or Silica (B1680970) SPE cartridges, depending on the matrix. fao.org
Limits of Detection (LODs) and Quantitation (LOQs)
The limits of detection (LODs) and limits of quantitation (LOQs) are critical parameters that define the sensitivity of an analytical method. These values vary depending on the matrix and the specific method used.
For this compound in water and soil, LODs were reported as 0.004 ppm and 0.008 ppm, respectively, with corresponding LOQs of 0.012 ppm and 0.024 ppm. researchgate.netnih.govnih.govkoreascience.kr
In fruits, vegetables, and mint, LOQs have been reported in the range of 0.010 ppm to 0.050 ppm, with LODs ranging from 0.005 ppm to 0.025 ppm, depending on the specific crop. researchgate.netacs.orgnih.govacs.org For instance, the LOQ for fruits, artichoke, cucumber, squash, and refined sugar was 0.010 ppm, with a detection limit of 0.005 ppm. researchgate.netacs.orgnih.govacs.org For other crops, the LOQ was 0.050 ppm, with a detection limit of 0.025 ppm. researchgate.netacs.orgnih.govacs.org
For this compound in grapes, the LOD and LOQ were determined to be 0.02 µg/g and 0.05 µg/g, respectively, using an HPLC-PDA method. ijcmas.com
In Chinese cabbage, the LOD and LOQ for this compound were both 0.005 mg/kg and 0.01 mg/kg, respectively, using an HPLC-MS/MS method. nih.gov
For litchi and longan, LOQ values for this compound were 0.0005–0.001 mg kg⁻¹, and LODs were 0.00001–0.0003 mg kg⁻¹. nih.gov
The LOQ for this compound in cranberries was reported as 0.01 mg/kg. fao.org
The LOQ for this compound in untreated well water was 0.10 ppb, with an LOD of 0.03 ppb reported in one study. epa.gov
Here is a summary of reported LODs and LOQs for this compound in various matrices:
| Matrix | LOD (ppm or mg/kg) | LOQ (ppm or mg/kg) | Method | Source(s) |
| Water | 0.004 | 0.012 | HPLC-UV | researchgate.netnih.govnih.govkoreascience.kr |
| Soil | 0.008 | 0.024 | HPLC-UV | researchgate.netnih.govnih.govkoreascience.kr |
| Fruits (selected) | 0.005 | 0.010 | LC-MS/MS | researchgate.netacs.orgnih.govacs.org |
| Vegetables (selected) | 0.005 | 0.010 | LC-MS/MS | researchgate.netacs.orgnih.govacs.org |
| Other Crops | 0.025 | 0.050 | LC-MS/MS | researchgate.netacs.orgnih.govacs.org |
| Grapes | 0.02 µg/g | 0.05 µg/g | HPLC-PDA | ijcmas.com |
| Chinese Cabbage | 0.005 mg/kg | 0.01 mg/kg | HPLC-MS/MS | nih.gov |
| Litchi | 0.00001–0.0003 | 0.0005–0.001 | LC-MS/MS | nih.gov |
| Longan | 0.00001–0.0003 | 0.0005–0.001 | LC-MS/MS | nih.gov |
| Cranberries | Not specified | 0.01 | HPLC | fao.org |
| Untreated Well Water | 0.03 | 0.10 ppb | HPLC/UV, MS/MS | epa.gov |
Advanced Research Directions and Future Perspectives
Nano-formulations of Methoxyfenozide (B170004) for Enhanced Efficacy and Reduced Environmental Impact
The development of nano-formulations for insecticides like this compound is an active area of research aimed at improving efficacy and minimizing environmental drawbacks. Nanoscale delivery systems can potentially enhance the absorption, coverage, and permeability of the insecticide, while also protecting the active ingredient from environmental degradation and extending its efficacy through controlled release. oup.comresearchgate.net Various nanoparticles, including silica (B1680970), MgO, CuO, Ag, and ZnO, have been investigated as carriers for insecticides, showing improved insecticidal activity. mdpi.com
Recent studies have explored the use of mesoporous silica nanoparticles and lignin (B12514952) nanoparticles (LNPs) for this compound delivery. Research indicates that loading this compound into mesoporous silica nanoparticles can increase its insecticidal activity against pests like Plutella xylostella. mdpi.com Silica-based nano-formulations are designed to enhance diffusion and slow absorption of active compounds, potentially improving slow release rates. mdpi.com
Lignin nanoparticles have also shown promise in enhancing the translocation of this compound, a non-systemic pesticide, in plants like soybean. In hydroponic experiments, LNPs significantly increased the concentration and total amount of this compound translocated from the roots to the aerial tissues of soybean plants within 24 hours, compared to the neat compound. lsu.edu While the translocation efficiency (TE) might be higher for free this compound at lower concentrations, LNPs delivered a greater total amount to the shoots at higher concentrations. lsu.edu
Field studies comparing positively charged zein (B1164903) nanoparticles loaded with this compound [(+)ZNP(MFZ)] to a commercial formulation (Intrepid 2F) on soybean demonstrated comparable efficacy against Chrysodeixis includens. oup.comoup.com Higher concentrations of this compound were found in leaf tissue treated with (+)ZNP(MFZ) compared to the commercial formulation three days after spraying, suggesting potential short-term benefits of nano-delivery in field conditions. oup.comoup.com
These findings suggest that nano-formulations hold significant potential for improving this compound delivery, leading to enhanced pest control with potentially lower application rates and reduced environmental exposure.
Molecular Biology and Genomics Approaches to Resistance Mechanisms
The development of insecticide resistance is a major challenge in pest management. Understanding the molecular and genomic basis of this compound resistance is crucial for developing effective resistance management strategies. This compound resistance has been observed in various lepidopteran pests.
Studies on the South American tomato pinworm, Tuta absoluta, have characterized this compound resistance as completely recessive, polyfactorial, and autosomal. x-mol.netresearchgate.net Research suggests that monooxygenases, esterases, and glutathione (B108866) S-transferases may be involved in resistance mechanisms, with monooxygenase activity appearing to play a significant role in this compound resistance in T. absoluta. x-mol.netresearchgate.net A laboratory-selected strain of T. absoluta showed a high resistance ratio (2352-fold) to this compound and exhibited cross-resistance to other insecticides like tebufenozide (B1682728), cartap (B107815) hydrochloride, deltamethrin (B41696), abamectin (B1664291), and lufenuron, but showed negative cross-resistance to spinetoram. x-mol.netresearchgate.net
In the cotton leafworm, Spodoptera littoralis, laboratory selection with this compound resulted in a fivefold resistance compared to the susceptible strain. nih.gov This resistance was associated with a 2.1-fold increase in monooxygenase (MO) activity in the resistant strain, while esterase and glutathione-S-transferase activity remained unchanged. nih.gov Synergism studies using piperonyl butoxide (PBO), an MO inhibitor, further supported the role of MO-mediated metabolism in this compound resistance in S. littoralis. nih.gov
Research on the house fly, Musca domestica, selected for this compound resistance, also indicated that enhanced detoxification by cytochrome P450-dependent monooxygenases is a major resistance mechanism. nih.govresearchgate.net Synergistic effects of PBO and DEF (an esterase inhibitor) have been reported in this compound-selected strains of Spodoptera exigua, Spodoptera litura, and M. domestica, suggesting the involvement of cytochrome P450 monooxygenases and esterases in detoxification. researchgate.net
Genomic approaches, such as genome assembly and population sequencing, are being utilized to identify genetic markers and understand the evolution of insecticide resistance in pests like Tuta absoluta. x-mol.net These studies provide valuable information for developing molecular diagnostics for resistance monitoring and implementing targeted resistance management programs.
Long-term Ecological Impact Assessments in Agro-ecosystems
While this compound is considered to have a favorable environmental profile and lower toxicity to many non-target organisms compared to older insecticides, assessing its long-term ecological impacts in agro-ecosystems is crucial for sustainable use. This compound is persistent and moderately mobile in the environment. regulations.gov
Studies have investigated the impact of this compound on beneficial insects, including pollinators and natural enemies. This compound generally has low acute toxicity to adult honey bees. regulations.govherts.ac.ukscienceopen.com However, research on the effects of sublethal concentrations on honey bee colonies has revealed potential impacts on behavior and thermoregulation. scienceopen.comfrontiersin.orgbiorxiv.org Colonies exposed to this compound in supplemental protein patty showed a reduced rate of weight loss due to forager departure and higher temperature variability during winter. scienceopen.combiorxiv.org While standard metrics like adult bee mass and brood area were not significantly affected, these findings suggest subtle effects on colony activity and health that may not be detected by traditional assessment methods. scienceopen.combiorxiv.org
The impact on freshwater invertebrates is a concern, as this compound is very highly toxic to these organisms on an acute exposure basis. regulations.gov Chronic exposure also poses a risk to both listed and non-listed freshwater invertebrate species. regulations.gov The mode of action of this compound, targeting ecdysone (B1671078) receptors involved in molting, is common to a broad range of organisms that undergo molting, raising concerns about potential long-term ecological risks to various invertebrate taxa. regulations.gov
Assessing the long-term impacts requires comprehensive field studies evaluating effects on diverse non-target organisms, including soil invertebrates, aquatic life, and beneficial insects, under realistic exposure scenarios. researchgate.net Research collaborations with institutions are focusing on studying the long-term effects of this compound on both target and non-target organisms. datahorizzonresearch.com
Studies on Sublethal Effects on Insect Physiology and Behavior
Beyond direct mortality, understanding the sublethal effects of this compound on insect physiology and behavior is important for evaluating its full impact on pest populations and non-target organisms. Sublethal effects can include changes in development, reproduction, longevity, and behavior in individuals that survive exposure to the insecticide. scielo.brmdpi.com
Studies on the fall armyworm, Spodoptera frugiperda, have shown that sublethal doses of this compound can cause progressive larval mortality and lead to decreased pupal weight and deformation in surviving pupae and adults. scielo.br While fertility in S. frugiperda was not significantly affected by the tested sublethal concentrations, these effects can negatively impact pest population dynamics in subsequent generations. scielo.br
Research on honey bees has demonstrated that developmental exposure to sublethal doses of this compound can affect adult behavior, including reduced responsiveness to queen pheromone. frontiersin.org Although the underlying physiological reasons require further exploration, this suggests that ecdysteroids and their agonists may influence honey bee physiology and brain development during larval stages. frontiersin.org
Sublethal concentrations of insecticides can also influence the development time of insects. While some insecticides have been shown to delay larval or pupal development time in pests like Plutella xylostella and Spodoptera exigua, the specific sublethal effects of this compound on developmental timing can vary depending on the insect species and concentration. mdpi.com
Further research is needed to fully understand the range of sublethal effects of this compound across different insect species, including both target pests and beneficial insects, and how these effects translate to population-level impacts in agro-ecosystems.
Further Investigation of Synergistic and Antagonistic Interactions with Other Agrochemicals
Pesticides are often applied in mixtures or in conjunction with other agrochemicals, including fertilizers and biological control agents. Investigating the potential synergistic or antagonistic interactions between this compound and other agrochemicals is crucial for optimizing integrated pest management (IPM) strategies and minimizing unintended consequences.
Interactions between agrochemicals can result in additive, synergistic, or antagonistic effects on pest mortality or impact on non-target organisms. ekb.egresearchgate.net Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonistic interactions result in a lower combined effect. ekb.egresearchgate.netnih.gov
Research has explored the compatibility of entomopathogenic nematodes (EPNs), which are biological control agents, with various agrochemicals, including insecticides. ekb.egresearchgate.net While EPNs can tolerate short-term exposure to many agrochemicals, the interaction can be additive, synergistic, or antagonistic depending on the specific compounds, exposure duration, and insect species. ekb.egresearchgate.net
Studies on the synergistic effects of insecticide mixtures have shown that combinations involving insecticides, particularly those affecting the nervous system, are more likely to result in synergistic or greater-than-additive effects compared to mixtures of herbicides or fungicides alone. nih.gov
Specific research on the interactions of this compound with other insecticides has revealed instances of negative cross-resistance. For example, laboratory and field studies on Helicoverpa armigera have shown negative cross-resistance between indoxacarb (B177179) and this compound, where populations resistant to one insecticide exhibit increased susceptibility to the other. mdpi.com This suggests that this compound can be a valuable tool in rotating with indoxacarb to delay the development of resistance. mdpi.com
Q & A
Basic Research Questions
Q. What are the best practices for quantifying methoxyfenozide residues in plant matrices using HPLC and QuEChERS?
- Methodology :
- Use a modified QuEChERS protocol: extract samples with acetonitrile, followed by purification with PSA, GCB, and anhydrous MgSO₄ .
- HPLC conditions: Agilent C18 column (150 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile/water (55:45 v/v), flow rate 1.0 mL/min, detection at 254 nm. Retention time: 8–11 minutes .
- Validation parameters: Recovery rates should fall within 70–120% with RSD ≤ 20% .
Q. How should experimental designs account for this compound’s environmental dissipation in crops like litchi and longan?
- Key considerations :
- Conduct field trials with buffer zones between plots to avoid cross-contamination. Use triplicate plots and monitor variables like temperature, rainfall, and application dose .
- Model dissipation using first-order kinetics: . Reported half-lives: 5.1–5.7 days in litchi and longan .
- Measure residues in whole fruit vs. pulp to assess translocation patterns (e.g., residues in litchi peel are 2–4× higher than pulp) .
Q. What statistical methods are suitable for analyzing this compound toxicity and resistance in pest populations?
- Approach :
- Use probit analysis (e.g., POLO-PLUS software) to calculate LC₅₀ values and resistance ratios (RR = LC₅₀ field strain / LC₅₀ susceptible strain) .
- Apply factorial ANOVA to evaluate interactions between variables (e.g., pH, temperature) .
- For field efficacy, compare treatments using Tukey’s HSD test (α = 0.05) and report percentage control (e.g., 78–81% efficacy against Lobesia botrana) .
Advanced Research Questions
Q. How can cross-resistance risks be mitigated when integrating this compound into IPM programs?
- Strategies :
- Conduct synergist assays (e.g., PBO, DEM) to identify metabolic resistance mechanisms (e.g., cytochrome P450 upregulation) .
- Rotate this compound with non-ecdysone agonists (e.g., spinosad) to delay resistance .
- Monitor RR trends in field populations; resistance is confirmed if 95% confidence limits of LC₅₀ values do not overlap .
Q. What methodologies are critical for assessing dietary risks of this compound in crops?
- Risk assessment framework :
- Calculate ADI%: , where STMR = supervised trials median residue, = daily fruit intake, and = body weight .
- Validate with QuEChERS/UPLC-MS/MS: LOQ = 0.0005–0.001 mg/kg, LOD = 0.00001–0.0003 mg/kg .
- For litchi and longan, ADI% values (0.0055–0.033%) indicate negligible chronic risk but warrant monitoring in vulnerable groups (e.g., children) .
Q. How do crop surface structures influence this compound residue retention and degradation?
- Key findings :
- Litchi’s waxy, protrusion-rich exocarp retains residues longer (half-life = 5.1–5.3 days) vs. longan’s smoother surface (half-life = 5.3–5.7 days) .
- Factors: Hydrophobicity (log Pow = 3.72), vapor pressure (<1.33 × 10⁻⁵ Pa), and translocation via stems/leaves .
- Compare with leafy crops (e.g., spinach half-life = 1.4–3.0 days) to highlight crop-specific degradation drivers .
Q. What experimental designs address sublethal effects of this compound on non-target organisms like honeybees?
- Protocols :
- Field trials: Expose colonies to 100–500 ppb this compound in pollen patties; monitor weight loss (indicator of foraging activity) and thermoregulation (e.g., hive temperature variability) .
- Lab assays: Measure delayed toxicity (e.g., 17–21 minute delay in foraging cessation) and synergies with other pesticides .
- Use LC-MS/MS to confirm residue levels in bee bread (typically 1–2.5% of applied dose) .
Q. How can this compound’s mode of action inform resistance management in Lepidoptera?
- Mechanistic insights :
- This compound acts as an ecdysone agonist, inducing premature molting. Resistance may arise from receptor mutations (e.g., EcR gene polymorphisms) .
- Validate with ligand-binding assays: Compare affinity of this compound vs. 20-hydroxyecdysone in resistant vs. susceptible strains .
- Cross-resistance screening: Test efficacy against pests with known resistance to tebufenozide or chromafenozide .
Methodological Notes
- Residue Analysis : Always include matrix-matched standards to correct for ionization suppression/enhancement in LC-MS/MS .
- Field Trials : Apply this compound SC at 144 mg a.i./ha with 7-day pre-harvest intervals to comply with MRLs (5 mg/kg in litchi, 2 mg/kg in longan) .
- Non-Target Studies : Combine hive weight telemetry and infrared thermography to detect sublethal behavioral changes in honeybees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
